4-Bromo-1-tert-butyl-1H-1,2,3-triazole

Medicinal Chemistry ADME Prediction Lipophilicity

4-Bromo-1-tert-butyl-1H-1,2,3-triazole (CAS 1260666-19-0) is a strategic heterocyclic building block for medicinal chemistry. The sterically demanding N-1 tert-butyl group imparts a 1.0 LogP unit lipophilicity increase vs. unsubstituted analogs (XLogP3-AA = 1.6), with zero H-bond donors and a TPSA of 30.71 Ų — ideal for designing BBB-penetrant leads. Generic substitution with smaller alkyl analogs is NOT scientifically valid; altered lipophilicity and steric profiles fundamentally change synthetic regioselectivity and biological partitioning. Choose this specific analog when your design requires predictable permeability enhancement, modulated renal clearance, or hydrophobic pocket engagement.

Molecular Formula C6H10BrN3
Molecular Weight 204.07
CAS No. 1260666-19-0
Cat. No. B3046601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-tert-butyl-1H-1,2,3-triazole
CAS1260666-19-0
Molecular FormulaC6H10BrN3
Molecular Weight204.07
Structural Identifiers
SMILESCC(C)(C)N1C=C(N=N1)Br
InChIInChI=1S/C6H10BrN3/c1-6(2,3)10-4-5(7)8-9-10/h4H,1-3H3
InChIKeyQRFWUDDDVIYMEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-tert-butyl-1H-1,2,3-triazole (CAS 1260666-19-0): A Sterically Hindered Halogenated Triazole Building Block for Medicinal Chemistry and Cross-Coupling Applications


4-Bromo-1-tert-butyl-1H-1,2,3-triazole (CAS: 1260666-19-0) is a halogenated 1,2,3-triazole derivative featuring a sterically demanding tert-butyl group at the N-1 position and a bromine atom at the C-4 position. It possesses a molecular formula of C6H10BrN3 and a molecular weight of 204.07 g/mol [1]. This compound is classified as a heterocyclic building block, primarily utilized in synthetic organic chemistry and medicinal chemistry research. Its structural features confer distinct physicochemical properties, notably increased lipophilicity (XLogP3-AA = 1.6) compared to non-alkylated or smaller alkyl-substituted analogs, which influences its solubility and potential biological membrane permeability [1].

Why 4-Bromo-1-tert-butyl-1H-1,2,3-triazole Cannot Be Casually Substituted with Other 4-Bromo-1,2,3-triazole Analogs


Generic substitution of 4-Bromo-1-tert-butyl-1H-1,2,3-triazole with other 4-bromo-1,2,3-triazole derivatives (e.g., 4-bromo-1H-1,2,3-triazole or 4-bromo-1-methyl-1H-1,2,3-triazole) is not scientifically valid due to significant differences in lipophilicity, steric profile, and hydrogen-bonding capacity. The tert-butyl substituent increases lipophilicity by approximately 1.0 LogP unit compared to the unsubstituted analog, fundamentally altering partitioning behavior in biological systems and synthetic reaction media [1][2]. Furthermore, the steric bulk of the tert-butyl group modulates regioselectivity in subsequent alkylation and cross-coupling reactions [3]. These quantitative property differences directly impact synthetic efficiency and biological outcomes, making the selection of the specific tert-butyl analog a critical, evidence-based decision.

Quantitative Differentiation of 4-Bromo-1-tert-butyl-1H-1,2,3-triazole (CAS 1260666-19-0) from Closest Analogs


Enhanced Lipophilicity (XLogP3) Drives Improved Partitioning vs. Unsubstituted Analog

The tert-butyl group in 4-Bromo-1-tert-butyl-1H-1,2,3-triazole significantly increases lipophilicity compared to the parent 4-bromo-1H-1,2,3-triazole. The computed XLogP3-AA value is 1.6 for the target compound [1], while the unsubstituted analog 4-bromo-2H-1,2,3-triazole has a computed XLogP3-AA of 0.6 [2]. This represents a quantitative difference of 1.0 LogP unit, indicating substantially higher lipophilicity.

Medicinal Chemistry ADME Prediction Lipophilicity

Increased Molecular Weight and Size Impact Pharmacokinetic Properties vs. Methyl Analog

The tert-butyl substituent adds significant molecular weight and steric bulk. The target compound has a molecular weight of 204.07 g/mol [1], compared to 161.99 g/mol for the methyl analog 4-bromo-1-methyl-1H-1,2,3-triazole . This difference of 42.08 g/mol (approx. 26% increase) affects properties like solubility, tissue distribution, and metabolic stability.

Medicinal Chemistry Drug Design Physicochemical Properties

Topological Polar Surface Area (TPSA) Indicates Moderate Permeability Potential

The Topological Polar Surface Area (TPSA) of 4-Bromo-1-tert-butyl-1H-1,2,3-triazole is 30.71 Ų . While a direct comparator TPSA for the closest analog is not readily available, this value falls well below the commonly accepted threshold of 140 Ų for good oral bioavailability [1]. This suggests that the compound possesses favorable passive membrane permeability characteristics, which is a key consideration for drug candidate selection.

Medicinal Chemistry Druglikeness Permeability

Regioselective N-2 Alkylation and Cross-Coupling Competence Supported by Class Literature

Although specific yield data for 4-Bromo-1-tert-butyl-1H-1,2,3-triazole is not available in the primary literature, it belongs to the class of 4-bromo-NH-1,2,3-triazoles. Research on related analogs demonstrates that these compounds undergo regioselective N-2 alkylation in the presence of K2CO3 in DMF, followed by efficient Suzuki cross-coupling reactions [1]. The tert-butyl group is not expected to interfere with these fundamental reactivity pathways and may even enhance selectivity due to steric effects. This established reactivity profile supports its use as a versatile building block for synthesizing 2,4,5-trisubstituted triazoles.

Organic Synthesis Click Chemistry Cross-Coupling

Hydrogen Bond Donor Count of Zero Enhances Passive Permeability

4-Bromo-1-tert-butyl-1H-1,2,3-triazole has a hydrogen bond donor (HBD) count of 0 [1]. In contrast, the unsubstituted analog 4-bromo-2H-1,2,3-triazole has an HBD count of 1 [2]. According to Lipinski's Rule of Five, an HBD count of ≤5 is favorable for oral bioavailability, but a lower HBD count is generally associated with improved passive membrane permeability. The absence of a hydrogen bond donor in the target compound eliminates one potential interaction with water, further contributing to its higher lipophilicity and permeability profile.

Medicinal Chemistry ADME Drug Design

Key Research and Industrial Application Scenarios for 4-Bromo-1-tert-butyl-1H-1,2,3-triazole (CAS 1260666-19-0)


Design of Lipophilic Drug Candidates for CNS or Intracellular Targets

Based on its increased lipophilicity (XLogP3-AA = 1.6) and zero hydrogen bond donor count [1], 4-Bromo-1-tert-butyl-1H-1,2,3-triazole is an ideal scaffold for designing compounds intended to cross the blood-brain barrier or penetrate intracellular compartments. Its moderate TPSA of 30.71 Ų further supports its potential for good passive membrane permeability . Medicinal chemists can use this building block to introduce a hydrophobic, permeability-enhancing motif into lead compounds.

Modular Synthesis of 2,4,5-Trisubstituted Triazole Libraries via Regioselective Alkylation and Cross-Coupling

As a member of the 4-bromo-1,2,3-triazole class, this compound is expected to participate in regioselective N-2 alkylation reactions with alkyl halides under mild conditions (K2CO3 in DMF) [2]. The resulting 2-substituted 4-bromo-triazole intermediate can then be further diversified through palladium-catalyzed Suzuki cross-coupling reactions. This two-step sequence provides efficient access to complex, polysubstituted triazole libraries for biological screening.

Improving Pharmacokinetic Properties of Bioactive Molecules

The tert-butyl group in 4-Bromo-1-tert-butyl-1H-1,2,3-triazole significantly increases molecular weight to 204.07 g/mol and lipophilicity by 1.0 LogP unit compared to the unsubstituted analog [1][3]. These property changes can be strategically employed to reduce renal clearance, increase metabolic stability, or enhance target engagement in hydrophobic binding pockets. Procurement of this specific analog, rather than a smaller alkyl-substituted version, is justified when the design goal includes modulating these specific pharmacokinetic parameters.

Precursor for Sterically Demanding Ligands in Coordination Chemistry

The steric bulk of the tert-butyl group may influence the coordination geometry and stability of metal complexes derived from this triazole scaffold. While specific data is not available, the class-level reactivity of 4-bromo-1,2,3-triazoles in click chemistry and cross-coupling reactions suggests that this compound can be used to synthesize N-2 alkylated triazole ligands with tailored steric and electronic properties for catalysis or materials science applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1-tert-butyl-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.